molecular formula C17H22N2O2 B2643364 叔丁基 6-甲基-3,4-二氢-1H-吡啶并[3,4-b]吲哚-2(9H)-羧酸酯 CAS No. 1579291-63-6

叔丁基 6-甲基-3,4-二氢-1H-吡啶并[3,4-b]吲哚-2(9H)-羧酸酯

货号: B2643364
CAS 编号: 1579291-63-6
分子量: 286.375
InChI 键: RMXGGNNDFQINOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate” is a complex organic molecule. It contains a pyrido[3,4-b]indole core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrido[3,4-b]indole core, which is a bicyclic structure containing a pyridine ring fused with an indole ring. The indole ring is a heterocyclic compound that itself consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic core and the various functional groups attached to it. The electron-rich indole ring might undergo electrophilic substitution reactions. The carboxylate ester could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate group might enhance its solubility in polar solvents, while the tert-butyl and methyl groups might increase its solubility in non-polar solvents .

科学研究应用

缩合反应

Umehara 等人 (2016) 的研究探索了羧酸与非亲核 N-杂环的新的缩合反应,适用于包括吲哚在内的各种氮化合物。这种方法涉及二叔丁基碳酸二酯,可能与叔丁基 6-甲基-3,4-二氢-1H-吡啶并[3,4-b]吲哚-2(9H)-羧酸酯的操纵或合成有关 (Umehara, Ueda, & Tokuyama, 2016)

类似物的合成

Carbone 等人 (2013) 描述了合成取代的 1-[(叔丁氧羰基)氨基]-2-甲基-5-(1-甲基-1H-吲哚-3-基)-4-[(1-甲基-1H-吲哚-3-基)羰基]-1H-吡咯-3-羧酸乙酯,该工艺可能适用于叔丁基 6-甲基-3,4-二氢-1H-吡啶并[3,4-b]吲哚-2(9H)-羧酸酯 (Carbone et al., 2013)

表征和分析

Çolak 等人 (2021) 专注于合成、表征和分析一种结构类似于叔丁基 6-甲基-3,4-二氢-1H-吡啶并[3,4-b]吲哚-2(9H)-羧酸酯的化合物。他们的方法涉及 FTIR、NMR 光谱和 X 射线晶体学分析,为分析类似化合物提供了潜在模型 (Çolak, Karayel, Buldurun, & Turan, 2021)

偶联反应

Wustrow 和 Wise (1991) 研究了芳基硼酸与部分还原的吡啶衍生物的偶联。他们的研究可以提供有关涉及叔丁基 6-甲基-3,4-二氢-1H-吡啶并[3,4-b]吲哚-2(9H)-羧酸酯的潜在偶联反应的见解 (Wustrow & Wise, 1991)

未来方向

The study of heterocyclic compounds is a vibrant field in medicinal chemistry. Compounds with a pyrido[3,4-b]indole core could be further explored for their potential biological activities and therapeutic applications .

属性

IUPAC Name

tert-butyl 6-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-5-6-14-13(9-11)12-7-8-19(10-15(12)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGGNNDFQINOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。